mukB protein
Description
Properties
CAS No. |
134908-99-9 |
|---|---|
Molecular Formula |
C15H17NO |
Synonyms |
mukB protein |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics of MukB
MukB is a filamentous protein with a homodimeric structure, characterized by a rod-and-hinge configuration. It has globular domains at both ends, which are essential for its interaction with DNA and nucleotide binding. The protein's molecular weight is approximately 177 kDa, and it exhibits DNA-binding activity that is crucial for its role in chromosome partitioning during cell division .
Interaction with Topoisomerase IV
One of the critical interactions involving MukB is with topoisomerase IV. This interaction enhances DNA condensation without requiring ATP, indicating that MukB can stabilize DNA structures independently. The presence of topoisomerase IV significantly improves the DNA compaction abilities of MukB, which is essential for maintaining chromosomal integrity during replication .
ATPase Activity Regulation
MukB's ATPase activity is regulated by its interaction with other proteins, notably MukF and MukE. The presence of MukF enhances MukB's ATP hydrolysis rate, which is vital for its function in chromosomal organization. Conversely, MukE acts as an inhibitor of this ATPase activity, showcasing the complex regulatory mechanisms governing MukB's function .
Functional Applications in Chromosome Partitioning
MukB is integral to the proper partitioning of replicated chromosomes. Mutants lacking functional MukB exhibit defects in chromosome segregation, leading to the formation of anucleate cells during cell division. This highlights the protein's essential role in ensuring accurate chromosome distribution during bacterial cell proliferation .
Case Studies and Research Findings
- Chromosome Condensation Studies : Research has demonstrated that MukB enhances DNA condensation through its interaction with topoisomerase IV. In studies utilizing scanning force microscopy, it was shown that MukB can compact DNA significantly more when topoisomerase IV is present compared to when it acts alone .
- Mutant Analysis : Studies on mukB mutants have provided insights into the protein's role in chromosome partitioning. These mutants displayed abnormal cell division patterns and highlighted the necessity of MukB for maintaining normal cellular morphology during replication .
- Regulatory Mechanisms : Investigations into the regulatory interactions between MukB and its associated proteins (MukF and MukE) have revealed that these interactions are crucial for optimizing ATP hydrolysis and thus enhancing chromosomal organization. The inhibition by MukE suggests a finely tuned balance necessary for effective chromosomal maintenance .
Chemical Reactions Analysis
ATP Hydrolysis and Regulation
MukB's ATPase activity is central to its function. The hydrolysis of adenosine triphosphate (ATP) by MukB is regulated by its interactions with other proteins, specifically MukF and MukE.
-
ATP Hydrolysis Rate : The steady-state ATPase rate of MukB can reach approximately 21 ATP molecules hydrolyzed per minute per MukB dimer when stimulated by MukF. This activity is significantly lower when MukB operates alone, indicating that MukF is essential for activating this reaction .
-
Inhibition by MukE : The presence of MukE inhibits the ATPase activity stimulated by MukF, suggesting a regulatory mechanism where MukE modulates the ATP hydrolysis cycle of MukB. This inhibition is concentration-dependent, emphasizing the intricate balance between these proteins in regulating chromosome dynamics .
DNA Binding and Catenation
MukB's interaction with DNA is critical for its function in chromosome organization.
-
Catenation Mechanism : MukB facilitates the catenation of DNA rings, a process that can occur independently of ATP and its partner proteins (MukE and MukF). This reaction involves binding two distinct DNA molecules and bringing them into proximity to allow topoisomerase action, which links the strands together .
-
Effect of Magnesium Ions : The efficiency of DNA catenation by MukB varies with magnesium ion concentration. At low Mg²⁺ concentrations, knots in DNA are formed, while higher concentrations lead to the accumulation of catenated products that cannot enter gel electrophoresis due to their size .
Interaction with Acyl Carrier Protein
Recent research has identified an interaction between MukB and Acyl Carrier Protein (AcpP), which plays a role in fatty acid synthesis.
-
Impact on ATPase Activity : The binding of AcpP to MukB is necessary for optimal ATPase activity. Mutations in the AcpP binding site on MukB result in diminished ATP hydrolysis, highlighting the importance of this interaction for proper function .
Table Summarizing Key Findings
| Reaction Type | Key Players | Observations | Notes |
|---|---|---|---|
| ATP Hydrolysis | MukB, MukF | ~21 ATP/min/MukB dimer with MukF stimulation | Inhibited by MukE |
| DNA Catenation | MukB, Topoisomerase IV | Independent of ATP; requires Mg²⁺ | Catenation efficiency varies with Mg²⁺ levels |
| Interaction with AcpP | MukB, AcpP | Essential for full ATPase activity | Mutations impairing binding reduce activity |
Comparison with Similar Compounds
Structural and Functional Homology
Both MukB and SMC:
Key Differences :
Chromosome Segregation Mechanisms
ATPase Activity
- MukB ATPase activity is inhibited by the ParC subunit of Topo IV, suggesting mutual regulation during DNA condensation .
- SMC ATPase activity is autonomously regulated by its kleisin partners (e.g., ScpA/ScpB) without direct involvement of topoisomerases .
Comparison with Other Chromosome-Associated Proteins
Acyl Carrier Protein (AcpP)
MukB uniquely interacts with AcpP, a fatty acid synthesis enzyme, at the coiled-coil joint. This interaction is necessary for MukB ATPase activity and in vivo function, linking chromosome organization to metabolic pathways . No analogous interaction is reported for SMC or other condensins.
Topoisomerase IV (Topo IV)
MukB and Topo IV form a stoichiometric complex that mutually suppresses their catalytic activities:
- MukB inhibits Topo IV’s DNA cleavage and crossover trapping .
- Topo IV stabilizes MukB on DNA, enhancing condensation without increasing MukB-DNA binding .
This regulatory crosstalk is absent in SMC-topoisomerase interactions.
Inhibitor Sensitivity and Druggable Sites
MukB is targeted by small molecules like Michellamine B and NSC260594, which bind distinct regions:
- Michellamine B : Promotes MukB oligomerization and inhibits DNA bridging by binding the hinge dimer interface .
- NSC260594: Binds the head domain without affecting oligomerization .
Evolutionary and Genomic Context
Q & A
Q. How can researchers distinguish between MukB’s roles in chromosome segregation vs. plasmid partitioning?
- Plasmid stability assays in mukB mutants: P1 plasmids partition independently of MukB, suggesting distinct mechanisms for chromosome vs. plasmid segregation .
- Fluorescent reporters (e.g., ParB-parS systems) track plasmid localization relative to chromosomes .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
